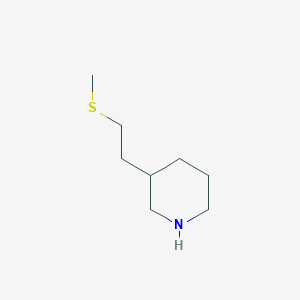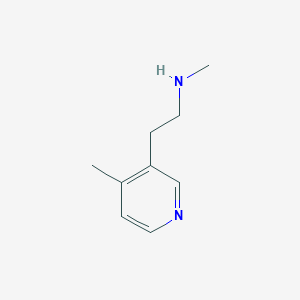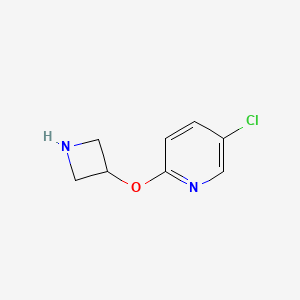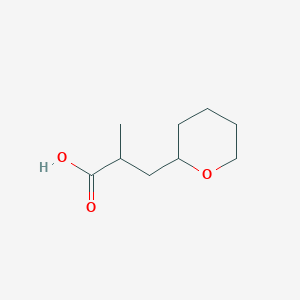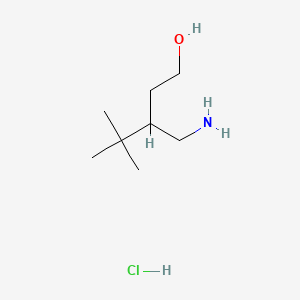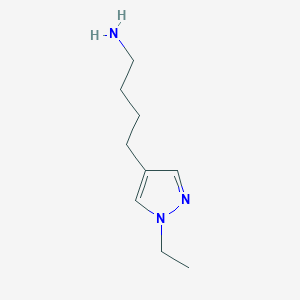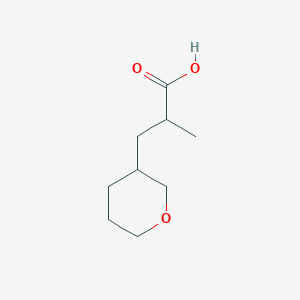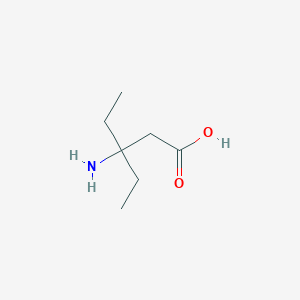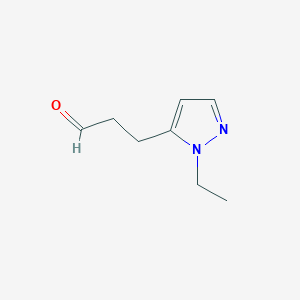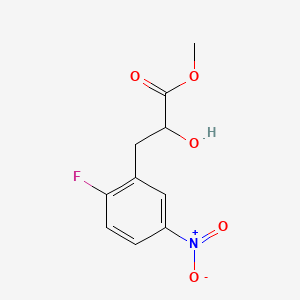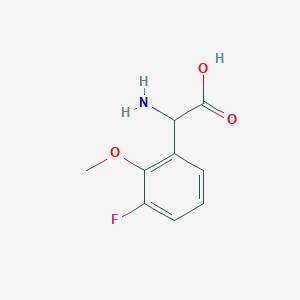
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-fluoro-2-methoxybenzaldehyde.
Formation of the Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine.
Formation of the Final Product: The intermediate is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2-nitro-2-(3-fluoro-2-methoxyphenyl)acetic acid.
Reduction: Reformation of this compound.
Substitution: Formation of 2-Amino-2-(3-methoxy-2-methoxyphenyl)acetic acid.
科学研究应用
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors, making it a valuable tool in drug design .
相似化合物的比较
Similar Compounds
- 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
- 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
- 2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid
Uniqueness
Compared to its analogs, 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid has a unique combination of a fluorine atom and a methoxy group on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of particular interest in various research fields.
属性
分子式 |
C9H10FNO3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC 名称 |
2-amino-2-(3-fluoro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO3/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4,7H,11H2,1H3,(H,12,13) |
InChI 键 |
NDWKABNLIZDXDB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1F)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


